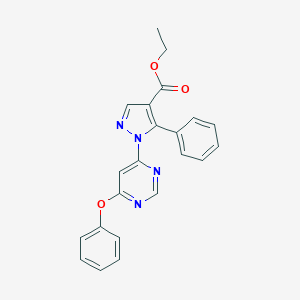![molecular formula C17H10F4N4S B287254 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287254.png)
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, this compound has been shown to possess anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities and its relatively easy synthesis. However, there are also some limitations associated with this compound, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of more potent derivatives of this compound with improved solubility and reduced toxicity. Another possible direction is the investigation of the mechanism of action of this compound and its potential interactions with other compounds and proteins in the cell. Finally, there is also potential for the development of new therapeutic agents based on the structure of this compound, which may have applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-fluorobenzylhydrazine and 3-(trifluoromethyl)phenylisothiocyanate. The reaction is carried out in the presence of a suitable solvent and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The potential applications of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Propriétés
Formule moléculaire |
C17H10F4N4S |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-6-4-10(5-7-13)8-14-22-23-16-25(14)24-15(26-16)11-2-1-3-12(9-11)17(19,20)21/h1-7,9H,8H2 |
Clé InChI |
BLFOPSDWACFYQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
